[3-Amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone
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Overview
Description
2-(2,4-Dichlorobenzoyl)-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with a dichlorobenzoyl group, a methoxymethyl group, and a methyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorobenzoyl)-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine core. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group is introduced through an acylation reaction using 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Methoxymethylation: The methoxymethyl group is introduced via a methylation reaction using methoxymethyl chloride in the presence of a base.
Methylation: The final methyl group is introduced through a methylation reaction using a suitable methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorobenzoyl)-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the dichlorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
2-(2,4-Dichlorobenzoyl)-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities. It may serve as a lead compound for the development of new drugs.
Biological Research: The compound is used in biological assays to study its effects on various biological pathways and targets.
Chemical Biology: It is used as a tool compound to investigate the mechanisms of action of related compounds and to study protein-ligand interactions.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorobenzoyl)-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorobenzoyl)-4-methylthieno[2,3-b]pyridine: Lacks the methoxymethyl group, which may affect its biological activity and chemical properties.
2-(2,4-Dichlorobenzoyl)-6-methylthieno[2,3-b]pyridine: Lacks the methoxymethyl group and has a different substitution pattern, leading to differences in reactivity and biological effects.
2-(2,4-Dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-3-amine: Similar structure but lacks the methoxymethyl group, which may influence its pharmacokinetic properties.
Uniqueness
The presence of the methoxymethyl group in 2-(2,4-Dichlorobenzoyl)-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-3-amine distinguishes it from similar compounds. This group may enhance its solubility, stability, and ability to interact with specific biological targets, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C17H14Cl2N2O2S |
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Molecular Weight |
381.3 g/mol |
IUPAC Name |
[3-amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-yl]-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-8-5-10(7-23-2)21-17-13(8)14(20)16(24-17)15(22)11-4-3-9(18)6-12(11)19/h3-6H,7,20H2,1-2H3 |
InChI Key |
BZVFVXRYRYQKRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl)N)COC |
Origin of Product |
United States |
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